molecular formula C13H13N5O3S B10867099 6,7-dimethoxy-2-[(1H-1,2,4-triazol-5-ylthio)methyl]-1H-quinazolin-4-one

6,7-dimethoxy-2-[(1H-1,2,4-triazol-5-ylthio)methyl]-1H-quinazolin-4-one

Cat. No.: B10867099
M. Wt: 319.34 g/mol
InChI Key: LZHQIMCBWDPRNV-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxy groups and a triazole-sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of methoxy groups at the 6 and 7 positions. The triazole-sulfanyl moiety is then attached through a series of reactions involving triazole formation and subsequent sulfanylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy and triazole-sulfanyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent environments to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with varying biological activities.

Scientific Research Applications

6,7-DIMETHOXY-2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Due to its unique structure, it is investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets in biological systems. The triazole-sulfanyl moiety may facilitate binding to enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2,4-quinazolinedione: A related compound with similar structural features but lacking the triazole-sulfanyl moiety.

    1,2,4-Triazole derivatives: Compounds containing the triazole ring, which are known for their diverse biological activities.

    Quinazolinone derivatives: A broad class of compounds with various substitutions on the quinazolinone core, exhibiting a range of pharmacological properties.

Uniqueness

6,7-DIMETHOXY-2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE is unique due to the combination of its quinazolinone core with methoxy and triazole-sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H13N5O3S

Molecular Weight

319.34 g/mol

IUPAC Name

6,7-dimethoxy-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C13H13N5O3S/c1-20-9-3-7-8(4-10(9)21-2)16-11(17-12(7)19)5-22-13-14-6-15-18-13/h3-4,6H,5H2,1-2H3,(H,14,15,18)(H,16,17,19)

InChI Key

LZHQIMCBWDPRNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSC3=NC=NN3)OC

Origin of Product

United States

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